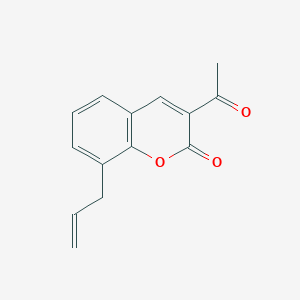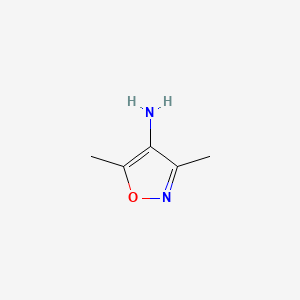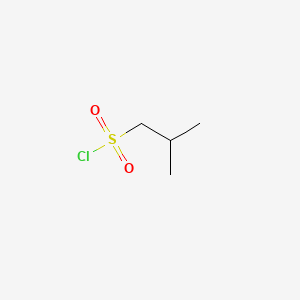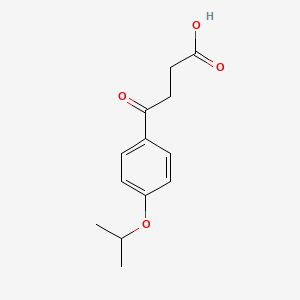
3-乙酰基-8-烯丙基-2H-色烯-2-酮
描述
3-Acetyl-8-allyl-2H-chromen-2-one is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
科学研究应用
3-Acetyl-8-allyl-2H-chromen-2-one has a wide range of scientific research applications:
作用机制
Target of Action
It is known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
It has been involved in reactions with various nucleophilic reagents . For instance, it reacts with tetrabutylammonium tribromide (TBATB) in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one .
Result of Action
It has been involved in the formation of new heterocyclic systems .
生化分析
Biochemical Properties
3-Acetyl-8-allyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nitric oxide synthases (NOS), which are crucial in the production of nitric oxide (NO) in biological systems . This interaction can influence the activity of guanylate cyclase, an enzyme involved in the synthesis of cyclic GMP, a secondary messenger in various signaling pathways . Additionally, 3-Acetyl-8-allyl-2H-chromen-2-one has been shown to interact with caspase 3, NF-κβ, and tau protein kinase I, indicating its potential role in modulating inflammatory responses and neurodegenerative processes .
Cellular Effects
The effects of 3-Acetyl-8-allyl-2H-chromen-2-one on various cell types and cellular processes are profound. It has been found to alleviate neuroinflammatory responses and oxidative stress in cortical neurons and granule cells . This compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in inflammation and oxidative stress. Furthermore, 3-Acetyl-8-allyl-2H-chromen-2-one affects gene expression by altering the levels of inflammatory markers such as IL-1β, IL-16, and TNFα, as well as oxidative stress enzymes like SOD, CAT, and GSH . These changes can lead to improved cellular function and protection against neurotoxicity.
Molecular Mechanism
At the molecular level, 3-Acetyl-8-allyl-2H-chromen-2-one exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of caspase 3, a key enzyme in the apoptotic pathway, thereby preventing cell death . Additionally, this compound can activate NF-κβ, a transcription factor involved in the regulation of inflammatory responses . The binding of 3-Acetyl-8-allyl-2H-chromen-2-one to tau protein kinase I also suggests its potential role in modulating tau phosphorylation, a process implicated in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-8-allyl-2H-chromen-2-one have been observed to change over time. The compound exhibits good stability and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that 3-Acetyl-8-allyl-2H-chromen-2-one maintains its efficacy in modulating cellular functions and protecting against neurotoxicity over extended periods
Dosage Effects in Animal Models
The effects of 3-Acetyl-8-allyl-2H-chromen-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can alleviate neuroinflammatory responses and improve cognitive function in animal models of Alzheimer’s disease . High doses may lead to toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Acetyl-8-allyl-2H-chromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been shown to influence the activity of oxidative stress enzymes such as SOD, CAT, and GSH, which play a role in detoxifying reactive oxygen species . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 3-Acetyl-8-allyl-2H-chromen-2-one within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Acetyl-8-allyl-2H-chromen-2-one is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Post-translational modifications and targeting signals may direct 3-Acetyl-8-allyl-2H-chromen-2-one to specific compartments or organelles, enhancing its efficacy in biochemical reactions .
准备方法
The synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one can be achieved through several routes. One common method involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . Another method includes the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .
化学反应分析
3-Acetyl-8-allyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
3-Acetyl-8-allyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-acetyl-4-hydroxy-2H-chromen-2-one and 3-(bromoacetyl)coumarin . While these compounds share a similar core structure, their unique substituents confer different biological activities and applications. For example, 3-(bromoacetyl)coumarin is known for its potent antimicrobial properties, whereas 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits strong antioxidant activity .
属性
IUPAC Name |
3-acetyl-8-prop-2-enylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFWOZMTMIYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286200 | |
| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-16-2 | |
| Record name | 6301-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
